REACTION_CXSMILES
|
C[O:2][C:3]1[C:11]2[O:10][C:9]([CH3:12])=[N:8][C:7]=2[CH:6]=[C:5]([C:13]([O:15]C)=[O:14])[CH:4]=1.[OH-].[Li+]>C(O)C>[OH:2][C:3]1[C:11]2[O:10][C:9]([CH3:12])=[N:8][C:7]=2[CH:6]=[C:5]([C:13]([OH:15])=[O:14])[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=2N=C(OC21)C)C(=O)OC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Type
|
CUSTOM
|
Details
|
Collected the tan solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Air dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC=2N=C(OC21)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |